molecular formula C14H21NO B1486187 3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone CAS No. 2168968-82-7

3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone

Cat. No.: B1486187
CAS No.: 2168968-82-7
M. Wt: 219.32 g/mol
InChI Key: NBDJJKYIVIJRPK-UHFFFAOYSA-N
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Description

3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone is a complex organic compound characterized by its unique structure, which includes cyclopropylmethyl groups and a vinyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidinone precursor with cyclopropylmethyl halides under basic conditions. The vinyl group can be introduced through a subsequent reaction, such as a Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to optimize reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the vinyl group or the cyclopropylmethyl groups, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), organolithium compounds

Major Products

The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The vinyl group can participate in π-π interactions with aromatic residues, while the cyclopropylmethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone is unique due to its combination of cyclopropylmethyl and vinyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,3-bis(cyclopropylmethyl)-1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-15-8-7-14(13(15)16,9-11-3-4-11)10-12-5-6-12/h2,11-12H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDJJKYIVIJRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCC(C1=O)(CC2CC2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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